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Compound of Interest

Compound Name: 1,2-Bis(2-chloroethoxy)ethane

Cat. No.: B086423

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 1,2-Bis(2-chloroethoxy)ethane (CAS No. 112-26-5). The following sections detalil
its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with the experimental protocols for their acquisition. This information is critical for the
identification, characterization, and quality control of this compound in research and
development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. For 1,2-Bis(2-chloroethoxy)ethane, both *H and 3C NMR spectra
provide characteristic signals corresponding to the different hydrogen and carbon environments
within the molecule.

'H NMR Spectroscopic Data

The *H NMR spectrum of 1,2-Bis(2-chloroethoxy)ethane is characterized by two distinct
triplets, indicative of the two types of methylene protons in the molecule.
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

3.76 Triplet 4H -O-CHz2-CH2-Cl

3.69 Singlet 4H -O-CH2-CH2-0O-

3.65 Triplet 4H -O-CHz2-CH2-Cl

Note: Data acquired in CDCIs at 90 MHz. Chemical shifts are referenced to tetramethylsilane
(TMS) at O ppm.

3C NMR Spectroscopic Data

The proton-decoupled 3C NMR spectrum of 1,2-Bis(2-chloroethoxy)ethane displays three
signals, corresponding to the three unique carbon environments.

Chemical Shift (ppm) Assighment

71.3 -O-CHz2-CH2-Cl
70.0 -O-CH2-CH2-0O-
42.7 -O-CHz2-CH2-Cl

Note: Data acquired in CDCls. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the
absorption of infrared radiation. The IR spectrum of 1,2-Bis(2-chloroethoxy)ethane shows
characteristic absorptions for C-H, C-O, and C-Cl bonds.
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Wavenumber (cm~?) Intensity Assignment
2950-2850 Strong C-H stretching (alkane)
1450 Medium C-H bending (alkane)
1100 Strong C-O stretching (ether)
750-650 Strong C-Cl stretching

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,2-Bis(2-chloroethoxy)ethane results in a
characteristic fragmentation pattern. Notably, the molecular ion peak is often weak or absent.[1]
The base peak is typically observed at m/z 63.

mlz Relative Intensity (%) Proposed Fragment
107 21.3 [M - CH2CH2CI]*

93 50.4 [CH20CH2CH:CI]*

65 31.6 [C2H502]*

63 100 [CH2CH:CIJ*

45 20.4 [C2Hs0]*

Note: The fragmentation pattern can vary slightly depending on the instrument and conditions.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy

Sample Preparation: A solution of 1,2-Bis(2-chloroethoxy)ethane is prepared by dissolving
approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCls)
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containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a
5 mm NMR tube.

H NMR Acquisition:

The NMR spectrometer is tuned and shimmed for the sample.
o A standard one-pulse *H NMR experiment is performed.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the
acquisition of 16-64 scans to achieve an adequate signal-to-noise ratio.

o The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase
and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

13C NMR Acquisition:

Following *H NMR acquisition, the spectrometer is tuned to the 3C frequency.
o A standard proton-decoupled 3C NMR experiment (e.g., zgpg30) is performed.

o Alarger number of scans (typically 1024 or more) and a longer relaxation delay (2-5
seconds) are used due to the lower natural abundance and longer relaxation times of the 13C
nucleus.

e The FID is processed similarly to the *H spectrum, with chemical shifts referenced to the
CDClIs solvent signal at 77.16 ppm.

FT-IR Spectroscopy

Sample Preparation: As 1,2-Bis(2-chloroethoxy)ethane is a liquid, a thin film is prepared by
placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates.

Data Acquisition:

» A background spectrum of the clean salt plates is recorded to subtract atmospheric and
instrumental interferences.
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e The prepared sample is placed in the spectrometer's sample holder.

e The infrared spectrum is recorded, typically over the range of 4000-400 cm~1, by co-adding
16-32 scans at a resolution of 4 cm~1.

e The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A dilute solution of 1,2-Bis(2-chloroethoxy)ethane in a volatile organic
solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via
a gas chromatograph (GC-MS) for separation from any impurities.

lonization and Analysis:

 In the ion source, the sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.

» The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Adetector records the abundance of each ion, generating a mass spectrum.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different
spectroscopic technigues in the structural elucidation of 1,2-Bis(2-chloroethoxy)ethane.
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Caption: Spectroscopic analysis workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b086423#1-2-bis-2-chloroethoxy-ethane-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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